N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Overview
Description
N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring, which is further substituted with a butyl group and a thioether linkage
Mechanism of Action
Target of action
The compound “N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide” is a benzamide derivative. Benzamides are known to interact with various biological targets, including enzymes and receptors . The specific target of this compound would depend on its exact structure and functional groups.
Mode of action
Benzamides typically act by binding to their target proteins and modulating their activity . The presence of an imidazole ring in “this compound” suggests that it might interact with proteins that have a binding site for imidazole, such as certain enzymes.
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target(s). Benzamides can affect a variety of pathways, depending on their target .
Pharmacokinetics
The ADME properties of “this compound” would depend on its chemical structure. Benzamides are generally well absorbed and distributed in the body, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific target(s) and the pathways they are involved in .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Benzamide Formation: The final step involves the acylation of the imidazole-thioether intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors associated with the imidazole ring.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-butyl-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-butyl-4-(2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to the specific positioning of the o-tolyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and material properties compared to its analogs.
Properties
IUPAC Name |
N-butyl-4-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-4-13-24-22(29)18-9-11-19(12-10-18)27-15-14-25-23(27)30-16-21(28)26-20-8-6-5-7-17(20)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYOJKMCILZDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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